molecular formula C21H26ClNO3 B1203320 (4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride

(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride

Cat. No. B1203320
M. Wt: 375.9 g/mol
InChI Key: GYWMRGWFQPSQLK-IUDSPRNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalmefene is an opiate receptor antagonist which is used to treat acute opioid overdose and to help in the management of alcohol dependence and addictive behaviors. Nalmefene has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Conformation and Crystallography

    The title compound exhibits unique structural conformations in its crystalline form, with distinct chair and half-boat conformations in its cyclic structures. This structural analysis is vital for understanding its physical and chemical properties (Guoqing Li et al., 2012).

  • Enantioselective Synthesis

    The compound's enantiomers have been synthesized, highlighting its potential in the development of opioid ligands and Toll-like receptor 4 antagonists. The synthesis process is crucial for developing pharmaceutical compounds with specific biological activities (Brandon R. Selfridge et al., 2014).

  • Pharmacological Implications

    The compound’s derivatives have been studied for their pharmacological properties, indicating its relevance in the field of medicinal chemistry and drug design (Xu Cai et al., 2010).

  • Chemical Synthesis and Reactions

    The compound is involved in various chemical reactions, offering insights into its potential applications in synthesizing new chemical entities. This includes the synthesis of isolable benzocycloheptenes and their reactions, contributing to the field of organic chemistry (Robert H. Bradbury et al., 1981).

Biomedical Research

  • Opioid Receptor Activity

    The compound's derivatives have shown significant activity in opioid receptor binding studies, suggesting its importance in developing new analgesic drugs (C. Cheng et al., 1994).

  • Potential Antitumor Applications

    Derivatives of the compound have been evaluated for their potential in treating central nervous system tumors, highlighting its role in cancer research (C. N. Filer et al., 1977).

  • Application in HIV-1 Treatment

    Synthesis of specific derivatives has been explored for inhibiting HIV-1 reverse transcriptase, indicating the compound's potential in antiviral therapy (T. Tucker et al., 1994).

properties

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride

InChI

InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19-,20-,21+;/m0./s1

InChI Key

GYWMRGWFQPSQLK-IUDSPRNFSA-N

Isomeric SMILES

C=C1CC[C@]2([C@@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl

SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
Reactant of Route 2
(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
Reactant of Route 3
(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
Reactant of Route 4
(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
Reactant of Route 5
(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
Reactant of Route 6
(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.